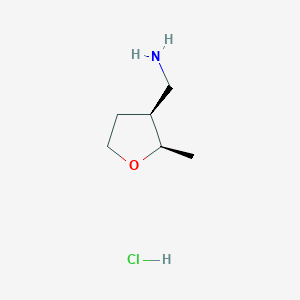

Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride

Descripción general

Descripción

Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is known for its unique structure, which includes a tetrahydrofuran ring substituted with a methyl group and an amine group. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The starting material, 2-methyltetrahydrofuran, is synthesized through the cyclization of 1,4-pentanediol in the presence of an acid catalyst.

Introduction of the Amine Group: The tetrahydrofuran ring is then subjected to a reductive amination reaction with formaldehyde and ammonia, resulting in the formation of the methanamine group.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine, forming the hydrochloride salt of cis-(2-methyltetrahydrofuran-3-yl)methanamine.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process often involves continuous flow reactors to optimize the reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Saturated amine derivatives.

Substitution: Alkylated or acylated amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride has garnered attention for its potential therapeutic uses, particularly in the development of new pharmaceuticals.

1.1 Antimalarial Activity

Recent studies have indicated that derivatives of this compound exhibit potent antimalarial properties. For instance, a related compound was identified as a potent blood-stage antimalarial with high efficacy against Plasmodium falciparum . The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydrofuran ring can enhance antiplasmodium potency and selectivity, making it a candidate for further development in malaria treatment.

1.2 Anticancer Properties

The compound's structural features may also contribute to anticancer activity. Research has shown that similar tetrahydrofuran derivatives can induce apoptosis in cancer cell lines and exhibit cell cycle arrest . These findings suggest a pathway for developing new anticancer agents based on the cis-(2-methyltetrahydrofuran-3-yl)methanamine framework.

Agricultural Chemistry Applications

This compound serves as an intermediate in the synthesis of agrochemicals, particularly insecticides.

2.1 Synthesis of Dinotefuran

The compound is utilized as a precursor in the synthesis of dinotefuran, a neonicotinoid insecticide. The preparation methods involve amination reactions that yield high-purity intermediates suitable for industrial production . This application highlights the compound's importance in agricultural chemistry, particularly in developing effective pest control agents.

Synthetic Organic Chemistry Applications

The versatility of this compound extends to its use in synthetic organic chemistry.

3.1 Synthetic Intermediates

The compound acts as a valuable building block for synthesizing various organic compounds. Its unique structure allows for multiple functionalization pathways, facilitating the creation of complex molecules with diverse applications .

3.2 Hydrogenation Reactions

Recent advancements have demonstrated that hydrogenation methods involving tetrahydrofuran derivatives can yield saturated heterocycles efficiently . This process is crucial for synthesizing compounds with enhanced stability and bioactivity.

Table 1: Antimalarial Activity of Derivatives

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| INE963 | 0.006 | Inhibits Plasmodium falciparum growth |

| Related Tetrahydrofuran Derivative | 0.034 | Induces apoptosis in infected cells |

Table 2: Synthesis Pathways for Dinotefuran

| Step | Description |

|---|---|

| Step 1: Condensation | Reaction of cyanoacetate with 1,2-dihaloethane |

| Step 2: Reduction | Conversion to 2-haloethyl-2-cyanoethanol |

| Step 3: Cyclization | Formation of 3-cyanotetrahydrofuran |

| Step 4: Hydrogenation | Final product: 3-aminomethyl tetrahydrofuran |

Mecanismo De Acción

The mechanism of action of cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Trans-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride: Differing in the spatial arrangement of the substituents.

2-methyltetrahydrofuran-3-ylamine: Lacking the hydrochloride salt form.

Tetrahydrofuran-3-ylmethanamine: Without the methyl substitution.

Uniqueness

Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride is unique due to its specific cis-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its trans-isomer or other similar compounds, making it valuable in specific applications where such properties are desired.

Actividad Biológica

Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C6H13ClN |

| Molecular Weight | 135.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 124219985 |

The biological activity of this compound primarily involves its interaction with various biological targets, including proteins and enzymes. The compound is believed to modulate signaling pathways that are crucial for cellular functions. Specifically, it may influence:

- Signal Transduction Pathways: By binding to specific receptors or enzymes, the compound can alter downstream signaling cascades.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic processes, which could have therapeutic implications in various diseases.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects: Some research highlights its ability to protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

- Anti-inflammatory Properties: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast and lung cancer cells.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, this compound was administered to cultured neurons. The compound significantly decreased markers of oxidative damage and improved cell survival rates compared to untreated controls.

Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds, indicating that structural modifications can enhance activity. For example, derivatives with additional functional groups showed improved binding affinity to target proteins involved in cancer progression.

Propiedades

IUPAC Name |

[(2R,3S)-2-methyloxolan-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-6(4-7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCIZPXPVYWVOY-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCO1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.